molecular formula C6H10F3NO B12629772 [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol CAS No. 921224-83-1

[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol

Cat. No.: B12629772
CAS No.: 921224-83-1
M. Wt: 169.14 g/mol
InChI Key: LQAUJJXOOOCFAF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines, followed by functionalization to introduce the trifluoromethyl and hydroxymethyl groups. The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted derivatives, depending on the reaction pathway and conditions employed .

Scientific Research Applications

[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A similar compound with a pyrrolidine ring but lacking the trifluoromethyl group.

    Prolinol: Another pyrrolidine derivative with a hydroxymethyl group but without the trifluoromethyl substitution.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Uniqueness

[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which confer distinct physicochemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxymethyl group provides a site for further functionalization .

Properties

CAS No.

921224-83-1

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(4-11)2-1-3-10-5/h10-11H,1-4H2/t5-/m0/s1

InChI Key

LQAUJJXOOOCFAF-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@](NC1)(CO)C(F)(F)F

Canonical SMILES

C1CC(NC1)(CO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.